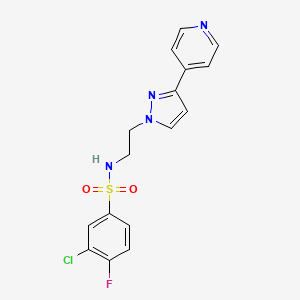

3-chloro-4-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of imidazopyridine . It’s used in the treatment of diseases mediated by phosphatidylinositol-3-kinase (PI3K), mammalian target of rapamycin (mTOR), Signal transducer and activator of transcription 3 (STAT 3), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6) or a combination thereof . It’s particularly used in the treatment of cancer and inflammation .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A study conducted by Faidallah et al. (2016) on fluoropyrazolesulfonylurea and thiourea derivatives, which are chemically related to the specified compound, revealed significant antidiabetic activity. This research demonstrates the potential of these derivatives as hypoglycemic agents, indicating a promising avenue for future drug discovery in managing diabetes (Faidallah, Al-Mohammadi, Alamry, & Khan, 2016).

Antimalarial Activity

Another study by Silva et al. (2016) focused on pyrazolopyridine-sulfonamide derivatives, which have shown in vitro activity against the chloroquine-resistant Plasmodium falciparum clone. This highlights the potential of these compounds in developing new antimalarial drugs, offering hope for combating malaria resistance (Silva, Bernardino, Ferreira, Rogério, Carvalho, Boechat, & Pinheiro, 2016).

Imaging Agent for Neurodegenerative Disorders

Fookes et al. (2008) synthesized and evaluated substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), indicating their utility in positron emission tomography (PET) imaging of PBR expression in neurodegenerative disorders. This research opens up new possibilities for diagnosing and understanding the progression of diseases like Alzheimer's and Parkinson's (Fookes, Pham, Mattner, Greguric, Loc'h, Liu, Berghofer, Shepherd, Grégoire, & Katsifis, 2008).

Anticancer and Enzyme Inhibition

Gul et al. (2016) synthesized a series of sulfonamides that showed interesting cytotoxic activities and strong inhibition of carbonic anhydrase, a crucial enzyme for various physiological functions. These findings suggest the therapeutic potential of these compounds in cancer treatment and enzyme inhibition strategies (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

Antimicrobial Properties

The antimicrobial potential of sulfonamide derivatives has been explored, indicating their efficacy against various bacterial and fungal pathogens. This suggests a role for these compounds in developing new antimicrobial agents to combat infectious diseases (Abbas, Abd El-Karim, & Abdelwahed, 2017).

Mécanisme D'action

This compound works by mediating the action of phosphatidylinositol-3-kinase (PI3K), mammalian target of rapamycin (mTOR), Signal transducer and activator of transcription 3 (STAT 3), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6) or a combination thereof . These pathways play an important role in cellular signaling and are associated with cell proliferation and carcinogenesis .

Safety and Hazards

The compound is labeled with the GHS09 symbol, indicating it’s hazardous to the aquatic environment . The hazard statement is H410, which means it’s very toxic to aquatic life with long-lasting effects . The precautionary statements are P273 and P501, which advise avoiding release to the environment and disposing of the contents/container in accordance with local regulations .

Propriétés

IUPAC Name |

3-chloro-4-fluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFN4O2S/c17-14-11-13(1-2-15(14)18)25(23,24)20-8-10-22-9-5-16(21-22)12-3-6-19-7-4-12/h1-7,9,11,20H,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYKRYRNSMXULS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2939165.png)

![2-(7-Azabicyclo[2.2.1]heptan-7-yl)-1,3-benzoxazole](/img/structure/B2939168.png)

![{[3-(Propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2939170.png)

![2-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2939174.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2939177.png)